molecular formula C10H12ClN3 B1417553 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride CAS No. 1417569-94-8

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride

Cat. No. B1417553
M. Wt: 209.67 g/mol
InChI Key: YTGWYXSWRJAUDZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is a chemical compound that has been studied for its potential pharmacological properties . It has been identified as a potential antagonist for the corticotropin-releasing factor-1 (CRF-1) receptor, which could make it useful in the treatment of stress-related disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives has been reported in several studies . For instance, one method involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid . Another approach involves heating 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at 140–200°C .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride has been analyzed using various techniques such as 2D and 3D QSAR analysis, molecular docking, and molecular dynamics simulations . These studies have helped identify the essential structural residues for pharmacophore identification and the binding residues for a possible mechanism of CRF-1 binding .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: The compound can be synthesized through reactions involving 2-aminobenzimidazole with various esters of α,β-unsaturated acids and α,β-unsaturated ketones. This method was employed to produce derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-ones and 1,4-dihydropyrimido[1,2-a]benzimidazoles (Nawrocka & Zimecki, 1998).
  • Crystal Structure Studies: X-ray diffraction studies have been conducted on compounds like 2-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-one, providing insights into the formation and structure of the tetrahydrooxopyrimidine ring (Липсон et al., 2013).

Biological and Pharmacological Activities

  • Immunotropic Properties: Certain derivatives of this compound have been found to have significant immunotropic activities. For instance, 4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-one was found to inhibit the humoral immune response while stimulating the cellular type of immune response in mice (Nawrocka & Zimecki, 1998).
  • Antiproliferative Activity: Various derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole have been evaluated for their antiproliferative activities against different cancer cell lines, showing potential as antitumor agents. For example, specific derivatives exhibited moderate antitumor activity, with some compounds like 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles showing potential against human breast adenocarcinoma cell line (El-Nassan, 2012).

Other Applications

  • Corrosion Inhibition: Benzimidazole derivatives, including 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole, have been studied for their inhibitive action against the corrosion of iron in acidic solutions, indicating potential applications in material science (Khaled, 2003).

Future Directions

Given the potential of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride as a novel class of corticotropin-releasing factor 1 receptor antagonists for stress-related disorders , future research could focus on further exploring its pharmacological properties and potential therapeutic applications. Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWYXSWRJAUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride

Synthesis routes and methods

Procedure details

0.602 g benzimidazo[1,2-a]pyrimidine hydroperchlorate was heated for 9 h in a hydrochloric acid solution (2 M HCl) with palladium on activated charcoal, with H2 fed in. Subsequent filtration, removal of the solvent and addition of diethyl ether yielded the 1,2,3,4-tetrahydro-benzimidazo[1,2-a]pyrimidine hydrochloride in the form of colorless crystals, which were recrystallized from ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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